4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyridothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, thiolating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 2-((3-chlorobenzyl)thio)-3-(4-chlorobenzyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both chlorobenzyl and fluorobenzyl groups could influence its interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
The compound 4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one , also known by its CAS number 344270-29-7, is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C23H19ClFN3S2 with a molecular weight of approximately 455.99 g/mol. The structure features a triazatricyclo framework, which contributes to its unique properties and potential interactions with biological targets.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C23H19ClFN3S2 |
Molecular Weight | 455.99 g/mol |
CAS Number | 344270-29-7 |
Melting Point | Not specified |
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. In cell line studies, it has demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for further investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potency compared to standard antibiotics like penicillin and tetracycline .
- Cytotoxicity Assays : In a recent study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours . This suggests significant potential for development as an anticancer therapeutic.
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, indicating a clear pathway for therapeutic application .
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial. Initial assessments indicate that the compound has low acute toxicity in animal models, but chronic exposure studies are needed to evaluate long-term effects and safety margins.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3OS2/c24-16-4-1-3-15(11-16)13-30-23-27-19-18-5-2-10-26-21(18)31-20(19)22(29)28(23)12-14-6-8-17(25)9-7-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUPXFLTXIGKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.